(-)-Ormosanine

Descripción

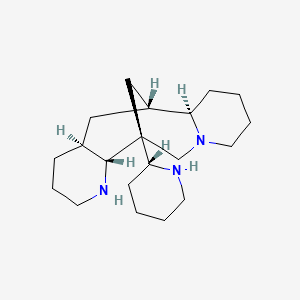

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R,7S,9R,10R)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h15-19,21-22H,1-14H2/t15-,16+,17+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKCLPPRYNXRAF-RFVXBFLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@]23C[C@@H](C[C@H]4[C@H]2NCCC4)[C@H]5CCCCN5C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332021 | |

| Record name | (-)-Ormosanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5001-21-8 | |

| Record name | (-)-Ormosanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Ormosanine

Advanced Biosynthetic Elucidation and Stereochemical Control

Proposed Pathways for Polycyclic Skeleton Formation

The polycyclic skeleton of ormosanine-type alkaloids is characterized by a diazatetracycle moiety, which is further bonded with a piperidine (B6355638) unit at the C-9 position. wikidata.org While the precise, step-by-step enzymatic cascade leading to the formation of the intricate polycyclic skeleton of ormosanine (B1212715) is not fully elucidated, the general principles of natural product biosynthesis suggest a series of enzyme-catalyzed cyclization reactions. These reactions are essential for converting simpler acyclic precursors into complex cyclic scaffolds. nih.gov

In the broader context of natural product biosynthesis, the formation of such complex polycyclic systems can involve a variety of mechanisms. These include electrophilic cyclizations, hydride shifts, and Wagner-Meerwein rearrangements. It is also recognized that certain complex natural product skeletons can be formed, in part, through key non-enzymatic steps that occur spontaneously under physiological conditions, alongside enzyme-mediated transformations. metabolomicsworkbench.org For quinolizidine (B1214090) alkaloids specifically, the core structure is constructed from one or two quinolizidine units, which then undergo further cyclization and modifications to achieve the characteristic polycyclic architecture of compounds like ormosanine. metabolomicsworkbench.org

Enantioselective Mechanisms in Natural Production

The natural world frequently produces chiral compounds in an optically pure form, where only one enantiomer is biosynthesized by the organism. However, the occurrence of enantiomeric metabolites, such as both (+)- and (-)-ormosanine, is also observed. synhet.com For instance, both enantiomers of ormosanine and related alkaloids like piptanthine (B1198240) have been reported from the same plant species, such as Piptanthus nanus. synhet.com This phenomenon suggests that the biosynthetic machinery can either produce both enantiomers or that a racemic mixture is formed.

The presence of both enantiomers can be attributed to several mechanisms in nature. It may arise from the action of two distinct enzymes, each functioning in an enantiodivergent manner to produce a specific enantiomer. Alternatively, a single enzyme might be responsible for the production of both enantiomers, potentially due to a lack of complete substrate or stereospecificity in its catalytic activity. biotreks.org In the case of ormosanine, its isolation as a racemic alkaloid from Ormosia jamaicensis suggests that its natural production might involve a non-stereoselective step or the co-occurrence of enzymatic pathways leading to both enantiomers. wikipedia.orgalfa-chemistry.com Research has also proposed possible biogenetic intermediates that could explain the co-existence of both antipodal series of Ormosia alkaloids in nature. alfa-chemistry.comfishersci.ca The precise enzymatic and mechanistic details governing the enantioselectivity in ormosanine biosynthesis remain an active area of research, with advancements in 'omics' technologies expected to provide further insights into these intriguing biological processes. biotreks.org

Compound Names and PubChem CIDs

Synthetic Methodologies Towards Ormosanine and Its Analogues

Total Synthesis Approaches to the Ormosanine (B1212715) Skeleton

The synthesis of the ormosanine skeleton, a pentacyclic system with multiple chiral centers and nitrogen atoms, has historically focused on building the core structure efficiently and controlling stereochemistry.

Early and foundational work in the total synthesis of the ormosanine skeleton was pioneered by research groups in the 1970s. A notable achievement was the eleven-step total synthesis of racemic ormosanine (PubChem CID: 904194) reported by Liu, Sato, Valenta, Wilson, and Yu in 1976 researchgate.netcdnsciencepub.com. This synthesis successfully yielded a compound identical in all respects to the naturally occurring racemic alkaloid isolated from Ormosia jamaicensis researchgate.net.

Control over the stereochemistry is paramount in the synthesis of complex natural products like ormosanine, which possesses multiple chiral centers. While the initial total syntheses often yielded racemic mixtures, the development of stereoselective methods was crucial for advancing the field.

The 1976 synthesis by Liu et al. was a stereoselective approach to racemic ormosanine, demonstrating significant control over the configuration of key chiral centers researchgate.net. The researchers discussed "unusual stereochemical effects" that allowed for the control of configuration at C6, C11, and C18 researchgate.net. A particularly striking example of diastereoselectivity was observed during the catalytic reduction of the pyridine (B92270) ring of a dilactam intermediate (structurally related to compound 20 in the original work) cdnsciencepub.com. This reduction, followed by diborane (B8814927) reduction, preferentially yielded ormosanine (45% yield) over its 18-epimer, 18-epiormosanine (1.3% yield) cdnsciencepub.com. This pronounced stereoselectivity was attributed to efficient conformational control during the hydrogenation, where a pyridinium (B92312) ion intermediate was postulated as the reactive species. A hydrogen bond between the protonated pyridine nitrogen and a tertiary lactam oxygen was proposed to influence the molecular conformation, directing the reduction from a specific direction and leading predominantly to the observed ormosanine product cdnsciencepub.com.

The synthesis of the complex ormosanine skeleton relies on a series of carefully orchestrated key reactions. In the context of the Liu et al. synthesis, the formation of the azabicyclo[3.3.1]nonane system was a critical early step, designed to be efficient and to pre-form the C9-C18 bond cdnsciencepub.com. The incorporation of nitrogen atoms, initially as lactams or pyridines, was a strategic choice to manage the inherent instability of the basic groups in the final alkaloid cdnsciencepub.com.

Stereoselective and Enantioselective Strategies

Control of Chiral Centers and Diastereoselectivity

Synthesis of Structurally Related Ormosia Alkaloids

The synthetic efforts towards ormosanine have also facilitated the synthesis and structural elucidation of other structurally related Ormosia alkaloids, highlighting the interconnectedness of these natural products.

A significant aspect of the early total synthesis work was the successful transformation of synthetic ormosanine into other known Ormosia alkaloids. For instance, the synthetic racemic ormosanine (PubChem CID: 904194) was subsequently converted into racemic piptanthine (B1198240) (PubChem CID: 442961) and d,l-panamine (PubChem CID: 281253) researchgate.netcdnsciencepub.com. This conversion not only confirmed the structural assignments of these related alkaloids but also provided access to them through a common synthetic intermediate. Additionally, 18-epiormosanine, a stereoisomer of ormosanine, was also prepared by total synthesis, further demonstrating the control over stereochemistry achieved in these routes researchgate.net.

Beyond direct conversions, synthetic studies have played a role in understanding the structures of other Ormosia alkaloids. For example, ormosinine (PubChem CID: 452971) has been identified as a dimer of panamine linked to ormosanine, a structural assignment supported by chemical and spectroscopic evidence researchgate.netresearchgate.net. Similarly, the structure of ormojanine was elucidated through correlative experiments and reduction studies, building upon the known structure and stereochemistry of ormosanine researchgate.net.

Synthetic Transformations to Piptanthine, Panamine, and Epiormosanine

The synthetic accessibility of (-)-Ormosanine has enabled its transformation into other related Ormosia alkaloids, providing insights into their structural relationships and synthetic pathways.

Piptanthine: Synthetic this compound can be converted into racemic piptanthine. One reported method involves prolonged treatment of synthetic ormosanine with platinum in acetic acid under a hydrogen atmosphere at room temperature. This process leads to the epimerization at the C6 position, yielding racemic piptanthine. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Panamine: The oxidative conversion of this compound to racemic panamine has been achieved. This transformation can be accomplished by reacting ormosanine with N-chlorosuccinimide in methylene (B1212753) chloride, resulting in racemic panamine in a 74% yield. cdnsciencepub.com Conversely, panamine can also be converted into ormosanine through reduction with sodium borohydride. cdnsciencepub.com

Epiormosanine (18-Epiormosanine): 18-Epiormosanine has been successfully prepared through total synthesis. cdnsciencepub.comresearchgate.netresearchgate.net This analogue is also found naturally, for instance, as (-)-18-epiormosanine in Ormosia semicastrata. cdnsciencepub.com Furthermore, the hydrogenation of ormocastrine has been shown to yield a mixture containing ormosanine and 16-epiormosanine. cdnsciencepub.com

Derivatization Strategies for Structural Diversification

Structural diversification within the this compound family is prominently demonstrated through the interconversion and total synthesis of its naturally occurring analogues, such as piptanthine, panamine, and epiormosanine. These transformations represent a form of structural diversification from the core this compound scaffold, allowing access to compounds with varied stereochemistries and functionalities. cdnsciencepub.comresearchgate.netresearchgate.net

Beyond these major interconversions, derivatization strategies have also been employed for structural elucidation. For instance, the preparation of N-acetyl and N-nitroso derivatives of ormosanine has been utilized to clarify the environment of the secondary nitrogen atoms within its complex structure. researchgate.netresearchgate.net While the provided information does not detail extensive derivatization for broad structural libraries, the ability to interconvert between these closely related alkaloids highlights a significant aspect of their structural versatility in synthetic chemistry.

Method Development and Challenges in Synthetic Chemistry

The synthesis of this compound and its analogues involves overcoming significant challenges, particularly in achieving stereocontrol and constructing complex polycyclic frameworks efficiently.

Novel Reaction Development for Complex Nitrogen Heterocycles

The total synthesis of this compound itself exemplifies novel reaction development. An eleven-step total synthesis of ormosanine has been reported, starting from ethyl 2-pyridineacetate. This synthesis was achieved without the use of relays and successfully established the correct configuration of all relevant asymmetric centers, either exclusively or with high preference. cdnsciencepub.com This stereoselective approach is crucial for synthesizing such intricate molecules.

Further advancements in the synthesis of complex nitrogen heterocycles, relevant to the Ormosia alkaloid skeleton, include the development of a six-component domino reaction. This method allows for the construction of a novel bridged pentacyclic skeleton under microwave irradiation, forming 11 new bonds and five new rings in a single pot, showcasing remarkable efficiency and atom economy. researchgate.netresearchgate.net

In the broader context of complex nitrogen heterocycles, enzyme-triggered reaction cascades have emerged as a novel biocatalytic route. Specifically, transaminase-triggered double intramolecular aza-Michael reactions enable a single-step synthesis of high-value, complex indolizidine and quinolizidine (B1214090) alkaloids, which share architectural complexity with ormosanine-type structures. This approach reveals intriguing diastereoselectivity and offers a powerful tool for accessing sp³-rich N-heterocycles. researchgate.net Other general novel methods in N-heterocycle synthesis include various C-H amination reactions (e.g., Rh-catalyzed, Pd- and Cu-catalyzed arylation, Fe-catalyzed direct C-H bond amination) and intramolecular carboamination of alkenes, which contribute to the expanding toolkit for constructing complex nitrogen-containing rings. dovepress.com

Addressing Synthetic Bottlenecks and Low Yield Steps

While specific "bottlenecks" or "low yield steps" are not explicitly detailed in the provided literature for this compound synthesis, the emphasis on stereoselective synthesis implicitly addresses key challenges. The presence of "unusual stereochemical effects allowing the control of configuration at C6, C11, and C18" in the synthesis of ormosanine and its analogues highlights the critical need for precise stereochemical control. cdnsciencepub.comresearchgate.netresearchgate.net The development of stereoselective synthetic routes is a direct response to the challenge of achieving the desired configurations among the numerous possible stereoisomers. cdnsciencepub.comresearchgate.netresearchgate.net

Pre Clinical Biological Activities and Mechanistic Investigations of Ormosanine

In Vitro Cellular and Molecular Pharmacological Profiles

Despite the general interest in quinolizidine (B1214090) alkaloids for their pharmacological potential nih.gov, specific in vitro cellular and molecular pharmacological profiles, including detailed anticancer and antimicrobial activities, for (-)-Ormosanine are not widely documented in the current search results.

Anticancer Activity in Cell Lines

Specific research findings detailing the anticancer activity of this compound in various cell lines, including IC50 values or direct evidence of its cytotoxic effects, were not identified in the conducted literature search. While other alkaloids and natural compounds have demonstrated significant anticancer properties through mechanisms such as cell cycle arrest and apoptosis induction frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govmdpi.comnih.gov, direct evidence for this compound in these specific areas remains limited.

Information regarding the direct induction of cell cycle arrest mechanisms by this compound in cancer cell lines was not found. Cell cycle arrest is a critical mechanism by which anticancer agents inhibit cell proliferation, often by halting progression at specific phases like G0/G1, S, or G2/M, thereby preventing uncontrolled cell division researchgate.netnih.govwikipedia.orgoncotarget.commdpi.combiorxiv.orgnih.gov.

Specific details on the apoptosis induction pathways triggered by this compound were not identified. Apoptosis, or programmed cell death, is a key target for anticancer therapies, typically involving intrinsic (mitochondrial) or extrinsic (death receptor) pathways that converge on the activation of caspases nih.govwikipedia.orgmdpi.comthermofisher.com. While many natural compounds induce apoptosis in cancer cells nih.govnih.govfrontiersin.orgnih.gov, direct evidence for this compound's role in these pathways is not available in the current search.

Induction of Cell Cycle Arrest Mechanisms

Antimicrobial Properties

While this compound is an alkaloid, a class of compounds known for antimicrobial properties nih.govmdpi.com, specific and quantified data on its standalone antibacterial and antifungal efficacy (e.g., MIC values) are not broadly reported.

A study indicated the presence of this compound in a fraction (Fraction 2) derived from the endophytic fungus Buergenerula spartinae, which exhibited antibacterial activities against Staphylococcus aureus (MIC: 0.078 mg/mL) and Bacillus cereus (MIC: 0.313 mg/mL) nih.gov. However, this finding pertains to a fraction containing multiple compounds, and the specific contribution of this compound to these observed antibacterial effects was not isolated or quantified nih.gov. Therefore, direct antibacterial efficacy data for this compound as a single compound cannot be definitively stated based on the available information.

Direct evidence and specific data on the antifungal activity of this compound were not found in the search results. While other alkaloids and plant extracts have demonstrated antifungal properties against various fungal strains nih.govnih.govmdpi.comcore.ac.ukmdpi.commdpi.comyolanda-rios.net, specific MIC values or detailed mechanisms of action for this compound against fungi are not available.

Studies in In Vivo Animal Models

Neuroprotective Effects and Neuronal Function Modulation

Regulation of Oxidative Stress Parameters

This compound has demonstrated a significant capacity to regulate parameters associated with oxidative stress. In a study involving spinal cord injury (SCI) in rats, treatment with this compound led to an amelioration of oxidative stress markers in spinal tissue. Specifically, it was observed to increase superoxide (B77818) dismutase (SOD) activity and reduce malondialdehyde (MDA) activity in a dose-dependent manner. nih.gov These findings indicate a reduction in reactive oxygen species (ROS) production. nih.gov

Further evidence comes from rat models of Alzheimer's disease (AD) induced by amyloid-β (Aβ)25-35. In these models, this compound treatment resulted in a significant and dose-dependent increase in SOD activity and a reduction in MDA levels in brain tissues. ajol.infotjpr.orgresearcher.life The neuroprotective effects of this compound are largely attributed to its antioxidant properties. ajol.info Oxidative stress is known to enhance the synthesis and release of inflammatory cytokines, which in turn contribute to neuronal cell injury and apoptosis. ajol.info The ability of this compound to counteract these oxidative processes underscores its therapeutic potential.

Table 1: Effects of this compound on Oxidative Stress Parameters in Pre-clinical Models

| Model | Parameter Measured | Effect of this compound | Reference |

| SCI Rats (spinal tissue) | Superoxide Dismutase (SOD) activity | Increased | nih.gov |

| SCI Rats (spinal tissue) | Malondialdehyde (MDA) activity | Reduced | nih.gov |

| SCI Rats (spinal tissue) | Reactive Oxygen Species (ROS) production | Reduced | nih.gov |

| AD Rats (brain tissue) | Superoxide Dismutase (SOD) activity | Increased (dose-dependent) | ajol.infotjpr.orgresearcher.life |

| AD Rats (brain tissue) | Malondialdehyde (MDA) level | Reduced (dose-dependent) | ajol.infotjpr.orgresearcher.life |

Influence on Inflammatory Cytokine Levels

Beyond its antioxidant effects, this compound also influences inflammatory cytokine levels. In SCI rat models, this compound treatment ameliorated the increased serum cytokine levels, demonstrating a dose-dependent reduction in inflammatory markers. nih.gov This suggests a direct anti-inflammatory effect. nih.gov

Table 2: Effects of this compound on Inflammatory Cytokine Levels in Pre-clinical Models

| Model | Parameter Measured | Effect of this compound | Reference |

| SCI Rats (serum) | Inflammatory Cytokine Levels | Reduced (dose-dependent) | nih.gov |

| AD Rats (brain tissue) | Cytokine Levels | Reduced (dose-dependent) | ajol.infotjpr.orgresearcher.life |

Impact on Neurotransmitter Systems (e.g., Monoamines, BDNF)

Pre-clinical studies have also investigated the impact of this compound on neurotransmitter systems, particularly in the context of cognitive function. In AD rat models, treatment with this compound led to a significant and dose-dependent increase in the levels of monoamines, including norepinephrine (B1679862) (NA), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT), in brain tissues. ajol.infotjpr.orgresearcher.life Monoamines are fundamental for the maintenance of cognitive functions, including memory and executive functions. ajol.info

Furthermore, this compound treatment resulted in a significant and dose-dependent increase in brain-derived neurotrophic factor (BDNF) levels in the brain tissues of AD rats. ajol.infotjpr.orgresearcher.life BDNF is a crucial neurotrophic factor that promotes the proliferation of neurons and glial cells and plays an important role in brain development. ajol.infofrontiersin.org Alterations in BDNF levels are commonly associated with cognitive impairment. ajol.infofrontiersin.org BDNF is known to affect various aspects of neuronal function, including synaptic structure, neurotransmitter release, excitability, and plasticity. mdpi.com Its administration has been shown to increase monoamine transmission, particularly serotonin and, to a lesser extent, dopamine, in various brain regions. mdpi.com A deficiency in BDNF can perpetuate neurotoxic effects on neurotransmitter systems such as serotonin, dopamine, and noradrenaline, which are vital for mood regulation. personalizedprescribing.com

Table 3: Effects of this compound on Neurotransmitter Systems in AD Rat Models

| Neurotransmitter System | Parameter Measured | Effect of this compound | Reference |

| Monoamines | Norepinephrine (NA) | Increased (dose-dependent) | ajol.infotjpr.orgresearcher.life |

| Dopamine (DA) | Increased (dose-dependent) | ajol.infotjpr.orgresearcher.life | |

| Serotonin (5-HT) | Increased (dose-dependent) | ajol.infotjpr.orgresearcher.life | |

| Neurotrophic Factors | BDNF Levels | Increased (dose-dependent) | ajol.infotjpr.orgresearcher.life |

Elucidation of Molecular Targets and Signaling Pathways

Understanding the molecular targets and signaling pathways modulated by this compound is crucial for elucidating its mechanisms of action. While comprehensive data on all specific molecular targets for this compound are still emerging, existing research provides some insights and suggests potential avenues for further investigation.

Investigation of Receptor Interactions

Specific direct receptor interactions for this compound are not extensively detailed in the current pre-clinical literature. However, the investigation of ligand-receptor interactions is a fundamental aspect of understanding how compounds exert their biological effects. nih.govresearchgate.netfiveable.me Drug-receptor interactions involve the binding of drug molecules to specific protein targets (receptors) on or within cells, initiating biochemical cascades that lead to physiological responses. fiveable.me The elucidation of specific receptor targets for this compound would provide critical insights into its precise mechanisms of action.

Modulation of Intracellular Signaling Cascades (e.g., NF-κB Pathway)

This compound's hepatoprotective effect has been reported to be exerted via the modulation of the mitogen-activated protein kinase (MAPK) pathway. ajol.info This indicates its involvement in crucial intracellular signaling cascades that regulate various cellular processes.

While direct evidence for this compound's modulation of the NF-κB pathway is not explicitly detailed in the provided pre-clinical studies, the nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. nih.govnih.govfrontiersin.orgmdpi.com Other quinolizidine alkaloids, a class to which this compound belongs, have shown anti-inflammatory effects by inhibiting NF-κB activation. For instance, sophoridine, a related compound, has been reported to reduce inflammatory cytokine levels by decreasing the mRNA and protein expression of NF-κB p65. researchgate.net This suggests a potential, albeit indirect, mechanistic link for this compound's observed anti-inflammatory activities.

Exploration of Enzyme Inhibition Profiles

Studies have identified specific enzyme inhibition activities for this compound. In SCI rat models, treatment with this compound significantly reduced the activities of both calpain and neuronal nitric oxide synthase (nNOS) in spinal tissue. nih.gov Calpain and nNOS are enzymes implicated in cellular damage pathways following injury. nih.gov

The broader class of quinolizidine alkaloids, including this compound, has also been reported to possess antiacetylcholinesterase activity. acs.orgresearchgate.net While specific data on this compound's direct inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) were not detailed in the provided pre-clinical studies, this suggests a potential area for future investigation into its enzyme inhibition profiles, particularly given its observed impact on neurotransmitter systems.

Structure Activity Relationship Sar Studies of Ormosanine and Analogues

Identification of Pharmacophore Features

The identification of pharmacophore features involves pinpointing the specific structural elements within a molecule that are essential for its interaction with a biological target, thereby eliciting a particular biological response. For (-)-Ormosanine and its analogues, this process focuses on discerning which parts of their complex architecture are critical for their observed bioactivities.

Influence of Stereochemistry on Biological Activity

Stereochemistry exerts a profound influence on the biological activity of natural products, including alkaloids, as it can significantly impact a molecule's efficacy, toxicity, and interactions with biological targets. numberanalytics.comnih.gov this compound is a chiral molecule, possessing six chiral centers located at C-5, C-7, C-9, C-10, C-17, and C-18. acs.orgresearchgate.net The existence of various diastereomers within the ormosanine (B1212715) class highlights the importance of stereochemical considerations. acs.org

The total synthesis of this compound and its stereoisomers, such as piptanthine (B1198240) and 18-epiormosanine, has provided valuable insights into these stereochemical effects. researchgate.netresearchgate.netrsc.org Research has indicated that unusual stereochemical effects can influence the control of configuration at specific carbon positions (e.g., C6, C11, and C18) during synthesis. researchgate.net Furthermore, the natural occurrence of both antipodal series of Ormosia alkaloids underscores the critical role of stereochemistry in their biosynthesis and biological functions. researchgate.netscispace.com

In medicinal chemistry, even subtle stereochemical variations can lead to substantial differences in pharmacological potency and pharmacokinetic profiles. nih.govwikipedia.org Studies on other chiral compounds have demonstrated that often only specific isomers exhibit significant biological activity, frequently attributable to stereoselective cellular uptake or distinct interactions with target proteins. nih.gov This principle is highly pertinent to the SAR of this compound and its numerous stereoisomers.

Rational Design and Synthesis for Optimized Activity

Rational drug design is an iterative process that leverages structural and biological knowledge to create molecules with enhanced therapeutic properties. mdpi.com For this compound and its analogues, this involves developing strategies to improve their potency and selectivity through targeted molecular modifications.

Strategies for Enhancing Potency and Selectivity

Strategies aimed at enhancing the potency and selectivity of bioactive molecules typically involve a detailed understanding of their molecular interactions with specific biological targets. mdpi.com While explicit strategies for this compound are not extensively detailed in the provided search results, general approaches applicable to alkaloids and other drug candidates include:

Specific Receptor Targeting: Designing molecules to selectively bind to particular receptors, as exemplified by fentanyl analogues engineered for high selectivity towards μ-opioid receptors, where minor structural alterations can drastically change potency and efficacy. nih.govresearchgate.net

Optimizing Binding Interactions: Modifying functional groups to improve non-covalent interactions, such as hydrogen bonding, hydrophobic contacts, or electrostatic attractions, within the target's binding site. nih.gov

Improving Pharmacokinetic Properties: Introducing structural changes to enhance absorption, distribution, metabolism, and excretion (ADME) characteristics, which indirectly contribute to the effective concentration of the compound at its site of action and, consequently, its potency. mdpi.com

Advances in analytical and synthetic methodologies have significantly contributed to the generation of diverse quinolizidine (B1214090) alkaloid derivatives, thereby supporting SAR studies and structure-based drug design efforts aimed at developing more potent and selective compounds. acs.org

Modifications and Substitutions to Explore Chemical Space

Exploring chemical space entails systematically varying the structure of a lead compound to discover novel analogues with improved or desired properties. nih.govmpg.deopenreview.net For this compound, this exploration would involve:

Structural Variations: Introducing or altering functional groups, modifying ring sizes, or changing the degree of saturation within the polycyclic core. acs.org The ormosanine-type alkaloids, for instance, naturally exhibit various diastereomers and structural variants, such as (-)-podopetaline, which features a Δ5(6)-unsaturation. acs.orgnih.gov

Substitutions: Replacing existing atoms or groups with different ones to investigate their impact on biological activity. This could involve incorporating various alkyl groups, aromatic rings, or other heterocyclic moieties. wikipedia.orgnih.govmpg.de The quinolizidine alkaloid class has seen considerable efforts to expand its chemical space through the synthesis of a wide array of derivatives and analogues. acs.org

The successful total synthesis of various ormosanine stereoisomers, including piptanthine, 18-epiormosanine, and panamine, exemplifies the ability to systematically explore the chemical space around the ormosanine skeleton through controlled synthetic routes. researchgate.netrsc.org

Comparative SAR Analysis within the Ormosanine Alkaloid Class

The ormosanine alkaloid class is defined by its distinct triazapolycyclic framework. acs.orgresearchgate.net Comparative SAR analysis within this class involves systematically studying the biological activities of various naturally occurring and synthetically derived ormosanine analogues to establish general principles that link their chemical structures to their biological effects.

The ormosanine-type alkaloids encompass both (+)- and this compound as fundamental structures, characterized by a diazatetracycle moiety linked to a piperidine (B6355638) unit at C-9. acs.orgresearchgate.net Due to the presence of six chiral carbons (C-5, C-7, C-9, C-10, C-17, and C-18), numerous diastereomers have been identified within this class. acs.orgnih.gov This inherent structural diversity provides a rich foundation for comparative SAR investigations.

For example, studies have utilized ormosanine as a reference to elucidate the structure and stereochemistry of isomeric compounds such as piptanthine, tetrahydro-ormojanine, isotetrahydro-ormojanine, and dasycarpine. researchgate.net The total synthesis of these various stereoisomers, including ormosanine, piptanthine, 18-epiormosanine, and panamine, has not only confirmed their structural assignments but also enabled the investigation of their individual properties. researchgate.netrsc.org

While detailed comparative biological activity data for a broad range of ormosanine analogues are not extensively covered in the provided search results, the existence of these numerous structural variants and stereoisomers strongly suggests the potential for comprehensive SAR analysis within this alkaloid class. The general understanding in medicinal chemistry is that even minor structural changes, particularly those affecting stereochemistry, can lead to significant variations in biological activity. numberanalytics.comnih.govwikipedia.org

Advanced Analytical Methodologies in Ormosanine Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating (-)-Ormosanine from complex mixtures, whether for analytical quantification or preparative isolation. These techniques leverage differential affinities of compounds for a stationary phase and a mobile phase, leading to their separation.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the purity assessment and quantification of this compound in various samples. Its precision and versatility make it indispensable for quality control and research. For instance, HPLC has been utilized to determine the levels of monoamines in brain tissues in studies investigating the neuroprotective effects of ormosanine (B1212715). A typical HPLC setup for such analyses may involve an autosampler and an RP18 analytical column (C-18 guard column), with a mobile phase consisting of a mixture of dibutyl amine, EDTA, heptane (B126788) sulphonic acid, methanol, and sodium acetate (B1210297) researcher.lifeajol.infotjpr.org. The method's reliability allows for accurate quantification of this compound, which is critical in studies assessing its biological activities researcher.lifeajol.infotjpr.orgmade-in-china.com.

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and sensitivity compared to traditional HPLC, making it particularly valuable for the analysis of complex samples containing this compound. UPLC systems often integrate with mass spectrometry (UPLC-MS/MS or UPLC-Q-TOF MS) for comprehensive metabolite profiling. For example, UPLC-Q-TOF MS has been used to identify metabolites, including ormosanine, in plant extracts, demonstrating its capability to analyze complex chemical components with high accuracy fxcsxb.com. In other applications, UPLC coupled with triple-quadrupole mass spectrometry (UHPLC-TQMS) has been used for multi-reaction monitoring (MRM) analysis, employing a Waters BEH C8 column with a gradient elution of formic acid in water and acetonitrile (B52724) semanticscholar.org. This high-resolution capability is crucial for distinguishing this compound from closely related compounds and for detailed quantitative analysis in metabolomics studies fxcsxb.comsemanticscholar.orgdntb.gov.uamdpi.com.

Preparative chromatography is essential for isolating and purifying this compound and its analogues from crude extracts, providing sufficient quantities for further structural elucidation and biological testing. Unlike analytical chromatography, the goal of preparative chromatography is to collect the target compound at a desired purity and in maximal amount rssl.comselectscience.net. This technique is often tailored to the specific characteristics of the compound and its impurities, employing strategies like optimizing column, mobile phase, and detection wavelength neopharmlabs.com. For instance, preparative thin-layer chromatography (TLC) on silica (B1680970) gel has been successfully used to separate homoxy-ormosanine and homoxy-18-epiormosanine, demonstrating the utility of preparative methods in isolating related alkaloids cdnsciencepub.comresearchgate.net. The process often involves working with maximal sample concentrations and column loading, while maintaining reasonable resolution between the target peak and other components rssl.com.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Spectroscopic Characterization

Spectroscopic methods provide invaluable information regarding the molecular structure and composition of this compound, complementing the separation capabilities of chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, including this compound. Both one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are routinely employed to determine the complete molecular structure, connectivity, and stereochemistry researchgate.netjchps.comweebly.comnih.govrsc.org. For this compound, NMR analysis has been crucial in confirming its purity and assigning its structural identification researchgate.net. The comparison of IR, NMR, and mass spectra has also been used to identify synthetic this compound with the naturally occurring alkaloid cdnsciencepub.com. NMR provides detailed insights into the different kinds of protons and carbons, their chemical environments, and their relative numbers, which are critical for building the molecular structure piece by piece jchps.com.

Mass Spectrometry (MS) provides critical information about the molecular weight of this compound and its characteristic fragmentation patterns, which are highly indicative of its structural features. When an organic sample is introduced into a mass spectrometer, it is ionized, forming molecular ions that can then fragment into smaller, charged pieces chemguide.co.ukwikipedia.org. The resulting mass spectrum displays a series of peaks corresponding to the mass-to-charge ratio (m/z) of these ions, with the molecular ion peak providing the molecular weight chemguide.co.uk. For this compound, mass spectrometry, often in tandem with chromatography (e.g., UPLC-MS/MS), is used to confirm its molecular formula and to gain insights into its substructures through fragmentation analysis semanticscholar.orgmdpi.comresearchgate.net. Fragmentation patterns are unique to each molecule and can be used as a "fingerprint" for identification and structural confirmation chemguide.co.ukwikipedia.orgresearchgate.netnih.gov.

Table 1: Key Analytical Techniques and Their Applications in this compound Research

| Analytical Technique | Primary Application | Key Information Provided |

| HPLC | Purity and Quantification | Concentration, presence of impurities, retention time |

| UPLC | Enhanced Resolution, Metabolite Profiling | High-resolution separation, sensitive detection of trace compounds |

| Preparative Chromatography | Isolation of Analogues | Pure compounds for further study, separation from complex mixtures |

| NMR Spectroscopy | Structural Elucidation | Molecular structure, connectivity, stereochemistry, functional groups |

| Mass Spectrometry | Molecular Weight and Fragmentation Analysis | Exact mass, molecular formula, characteristic fragmentation patterns |

Future Research Directions and Translational Potential Pre Clinical Focus

Exploration of Uncharted Biological Activities and Therapeutic Applications (Pre-clinical)

While some studies have indicated anti-inflammatory and neuroprotective effects for ormosanine (B1212715) mdpi-res.comajol.info, a broader spectrum of its biological activities remains largely unexplored in pre-clinical settings. Quinolizidine (B1214090) alkaloids, as a class, exhibit a wide array of pharmacological effects, including antiviral, antitumor, antimicrobial, anticonvulsant, and analgesic properties researchgate.netacs.org. This suggests that (-)-Ormosanine may possess additional, yet undiscovered, therapeutic potential.

Future pre-clinical research should systematically screen this compound against various disease models using in vitro assays and relevant cell lines to identify novel bioactivities. This could involve high-throughput screening against panels of targets associated with conditions such as metabolic disorders, neurodegenerative diseases beyond general neuronal protection, or specific infectious agents. Subsequent validation in appropriate in vivo animal models would be essential to confirm efficacy and explore preliminary mechanisms of action. fda.govresearchgate.netmdpi.comacmedsci.ac.uk

Table 1: Potential Pre-clinical Therapeutic Areas for this compound Exploration

| Therapeutic Area | Rationale (Based on Alkaloid Class/Preliminary Data) | Pre-clinical Models (Examples) |

| Neurodegenerative Diseases | Known neuroprotective effects ajol.info. | In vitro neuronal cell models (e.g., glutamate-induced toxicity), in vivo rodent models of AD/PD. mdpi.com |

| Inflammatory Conditions | Reported anti-inflammatory activity mdpi-res.com. | In vitro macrophage assays (e.g., LPS-stimulated), in vivo acute/chronic inflammation models. researchgate.net |

| Infectious Diseases | Quinolizidine alkaloids show antimicrobial/antiviral potential researchgate.netacs.org. | In vitro bacterial/viral growth inhibition assays, in vivo infection models. researchgate.net |

| Metabolic Disorders | Uncharted, but potential given broad alkaloid bioactivity. | In vitro adipocyte/hepatocyte models, in vivo diet-induced obesity/diabetes models. mdpi-res.com |

Development of Asymmetric Synthetic Routes for Single Enantiomer Production

Naturally occurring ormosanine is often found as a racemic mixture cdnsciencepub.com. In pharmaceutical development, the production of single enantiomers is highly desirable due to potential differences in biological activity, pharmacokinetics, and pharmacodynamics between enantiomers. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable effects.

Current synthetic approaches for ormosanine have achieved stereoselective synthesis of the racemic form cdnsciencepub.com. A critical future direction involves the development of novel, highly efficient, and scalable asymmetric synthetic routes specifically targeting the single (-)-enantiomer of ormosanine. This would involve employing advanced chiral catalysis, organocatalysis, or biocatalysis to control stereochemistry at each chiral center. The goal is to achieve high enantiomeric excess and yield, ensuring the production of a pure, therapeutically relevant compound for rigorous pre-clinical evaluation. researchgate.net

Integration of Computational Chemistry and Machine Learning in SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, establishing the correlation between a molecule's chemical structure and its biological activity oncodesign-services.com. For this compound, integrating computational chemistry and machine learning (ML) can significantly accelerate SAR elucidation and lead optimization.

Computational SAR methods, including quantitative structure-activity relationship (QSAR) modeling, utilize ML algorithms to predict the biological activity of new compounds based on their chemical structure oncodesign-services.comfrontiersin.orgnih.gov. By building models from existing experimental data on this compound and its derivatives, researchers can predict the activity of untested analogs, prioritize synthesis efforts, and identify key structural motifs responsible for specific biological effects. Molecular modeling techniques can provide insights into how this compound interacts with potential biological targets in three dimensions oncodesign-services.com. This integration can guide the rational design of novel derivatives with improved potency, selectivity, and drug-like properties in a pre-clinical context. nih.govchemrxiv.org

Table 2: Applications of Computational Chemistry and Machine Learning in this compound SAR

| Application Area | Methodology/Technique | Expected Outcome |

| Activity Prediction | QSAR, Machine Learning models | Identify potent analogs, prioritize synthesis. oncodesign-services.comnih.gov |

| Target Interaction | Molecular Docking, Dynamics | Understand binding modes with putative targets. oncodesign-services.com |

| Scaffold Optimization | De novo design, Ligand-based design | Design derivatives with enhanced properties. nih.gov |

| Chemical Space Exploration | Cheminformatics, ML clustering | Identify novel chemical patterns for activity. nih.gov |

Systems Biology Approaches to Elucidate Complex Mechanisms of Action

Understanding the complex mechanisms of action of natural products like this compound requires a holistic approach that goes beyond single-target pharmacology. Systems biology, which integrates various 'omics' technologies (genomics, proteomics, metabolomics) with computational modeling, provides a comprehensive view of how a compound interacts with biological systems mdpi.comresearchgate.net.

For this compound, systems biology can be employed to:

Identify Global Effects : Analyze changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to this compound treatment in pre-clinical models. This can reveal unforeseen pathways or networks affected by the compound. mdpi.comsciforum.net

Map Interaction Networks : Construct protein-protein interaction networks and pathway models to pinpoint key regulatory hubs and signaling cascades modulated by this compound. sciforum.netnih.gov

Elucidate Multi-target Activity : Many natural products exhibit polypharmacology. Systems biology can help identify multiple direct and indirect targets, providing a more complete picture of its therapeutic effects and potential off-target interactions in pre-clinical settings. nih.gov

This integrated approach will provide a deeper understanding of how this compound exerts its biological effects, facilitating the identification of specific molecular targets and pathways for further validation.

Investigation of Combinatorial Effects with Other Bioactive Compounds in Pre-clinical Models

Combinatorial therapy, involving the co-administration of two or more bioactive compounds, is a well-established strategy to achieve synergistic effects, overcome drug resistance, or reduce the effective dose and potential toxicity of individual agents. researchgate.net Given the emerging biological activities of this compound, investigating its combinatorial effects with other known therapeutic agents or natural products in pre-clinical models represents a promising research avenue.

For example, studies have shown synergistic antibacterial effects when the quinolizidine alkaloid matrine (B1676216) was combined with colistin (B93849) in murine infection models, reducing bacterial loads and attenuating resistance development researchgate.netresearchgate.net. This precedent suggests that this compound could exhibit similar synergistic or additive effects when combined with existing drugs or other natural compounds. Future pre-clinical studies should explore combinations of this compound with:

Antibiotics : To combat drug-resistant bacterial strains.

Anti-inflammatory agents : To enhance efficacy in chronic inflammatory conditions.

Chemotherapeutics : To improve anti-cancer activity or sensitize resistant cancer cells.

Neuroprotective agents : To amplify effects in neurodegenerative contexts.

These investigations would typically involve in vitro assays (e.g., checkerboard assays for synergy) followed by in vivo efficacy studies in relevant animal models, focusing on endpoints such as disease progression, biomarker modulation, and survival. researchgate.netacmedsci.ac.uk

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways affected by (-)-Ormosanine in neurodegenerative models, and how can these be experimentally validated?

- Methodological Answer : Utilize in vitro and in vivo models (e.g., Alzheimer’s Disease (AD) rats) to measure oxidative stress markers like superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels via colorimetric assays. Validate neuroinflammatory pathways by quantifying cytokines (IL-1β, IL-6, TNF-α) using ELISA. For neuroprotection, assess neuronal apoptosis via TUNEL staining and monoamine levels (e.g., dopamine, serotonin) with HPLC .

Q. How is this compound structurally characterized, and what analytical techniques are essential for confirming its purity?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation. High-performance liquid chromatography (HPLC) with UV/fluorescence detection ensures purity. Cross-reference spectral data with published studies (e.g., Ormosia alkaloid literature) to confirm identity .

Q. What standardized assays are recommended for evaluating the dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Design dose-response experiments using AD rodent models. Measure cognitive outcomes (e.g., Morris water maze for escape latency) and biochemical endpoints (SOD, MDA, BDNF levels). Statistical analysis via GraphPad Prism is critical for identifying dose-dependent trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on lipid metabolism versus neuroprotection?

- Methodological Answer : Conduct parallel studies comparing lipid profiles (e.g., LDL-C, HDL-C) and neuroprotective markers (e.g., BDNF, apoptotic indices) in the same model. Use multivariate regression to isolate confounding variables. Replicate conflicting findings under identical experimental conditions to identify methodological discrepancies .

Q. What experimental protocols optimize the measurement of this compound’s neuroprotective effects while minimizing off-target interactions?

- Methodological Answer : Employ pharmacokinetic profiling to determine blood-brain barrier penetration. Use selective inhibitors (e.g., NF-κB blockers) to isolate this compound’s specific pathways. Validate results with orthogonal assays, such as Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax) .

Q. How does this compound’s mechanism compare to other Ormosia alkaloids (e.g., ormojanine) in modulating oxidative stress?

- Methodological Answer : Perform comparative in vitro assays using SH-SY5Y neuronal cells treated with this compound and structural analogs. Quantify reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and antioxidant enzyme activity. Molecular docking studies can predict differential binding affinities to SOD or NF-κB .

Q. What strategies ensure reproducibility when quantifying this compound’s impact on monoamine levels in brain tissues?

- Methodological Answer : Standardize tissue homogenization protocols and HPLC conditions (e.g., column type, mobile phase). Include internal standards (e.g., homovanillic acid) to normalize recovery rates. Validate inter-lab reproducibility through collaborative studies .

Guidance for Further Research

- Literature Review : Prioritize studies indexed in PubMed or Scopus, avoiding non-peer-reviewed platforms like BenchChem.

- Ethical Compliance : Adhere to institutional guidelines for animal studies, ensuring protocols are documented in Supplementary Materials .

- Data Sharing : Use repositories like Zenodo to archive raw HPLC datasets and statistical scripts, enhancing reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.